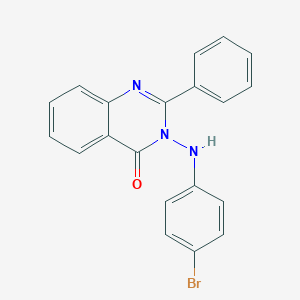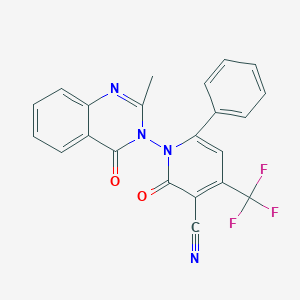methanone](/img/structure/B289528.png)
[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone varies depending on its application. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial infections, it acts as an antibacterial agent by disrupting the bacterial cell membrane. In inflammation, it reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone are dependent on its concentration and application. In cancer treatment, this compound has shown cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells. In bacterial infections, it has shown potent antibacterial activity against a range of bacterial strains. In inflammation, it has shown anti-inflammatory effects by reducing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone in lab experiments include its ease of synthesis, low toxicity, and versatility in application. However, its limitations include its low solubility in water and limited stability under certain conditions.
Zukünftige Richtungen
For research include the development of novel drug delivery systems, the synthesis of new derivatives with improved properties, and the investigation of its potential applications in other fields.
Synthesemethoden
The synthesis of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone can be achieved through a reaction between 4-chlorobenzyl azide and benzoylacetonitrile in the presence of copper(I) iodide as a catalyst. This reaction is known as the Huisgen cycloaddition reaction and is commonly used for the synthesis of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In the field of materials science, it has been used for the synthesis of novel polymers, dendrimers, and nanoparticles.
Eigenschaften
Molekularformel |
C23H16ClN3O2 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
[5-benzoyl-1-[(4-chlorophenyl)methyl]triazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C23H16ClN3O2/c24-19-13-11-16(12-14-19)15-27-21(23(29)18-9-5-2-6-10-18)20(25-26-27)22(28)17-7-3-1-4-8-17/h1-14H,15H2 |
InChI-Schlüssel |
OTMLFTSAWYRONC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)
![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)

![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)
![4-chloro-1-(2,4-difluorophenyl)-3-methyl-6,7-dihydro-1H-indazole-5-carbaldehyde [3,5-bis(trifluoromethyl)phenyl]hydrazone](/img/structure/B289452.png)
![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
